molecular formula C10H17NO B2729713 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene CAS No. 2253632-18-5

4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene

Cat. No. B2729713
M. Wt: 167.252
InChI Key: VKSLMMBWOWWCKL-UHFFFAOYSA-N
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Description

The compound “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” belongs to the class of azabicyclo nonanes . The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .


Synthesis Analysis

The synthesis of azabicyclo nonanes has been achieved through various routes . For instance, multi-cyclic imines, such as 2 and 4 chemical scaffolds, can be obtained in a single step from inexpensive starting materials . Some of these are 3-azabicyclo[3.3.1]non-3-enes, nitrogen-containing molecules that are highly reminiscent of the natural alkaloid derivatives .


Molecular Structure Analysis

The molecular structure of “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” is complex and unique . It has been noticed that the bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .


Chemical Reactions Analysis

The chemical reactions involving “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” are diverse and complex . For instance, some of these are 3-azabicyclo[3.3.1]non-3-enes, nitrogen-containing molecules that are highly reminiscent of the natural alkaloid derivatives .

Future Directions

The future directions for the research on “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” could involve exploring new synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities . Additionally, the structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .

properties

IUPAC Name

4-methoxy-3-azabicyclo[4.3.1]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-12-10-6-8-3-2-4-9(5-8)7-11-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSLMMBWOWWCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCC2CCCC(C2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene

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